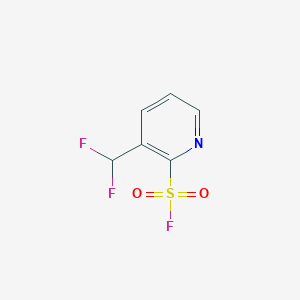
3-(Difluoromethyl)pyridine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F3NO2S and a molecular weight of 211.16 g/mol . It is known for its use as a reagent in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridine-2-sulfonyl fluoride typically involves the difluoromethylation of 2-mercaptopyridine with difluorochloromethane or diethyl bromodifluoromethanephosphonate, followed by oxidation . The oxidation step can be carried out using either NaIO4/RuCl3·xH2O/CH3CN/CCl4/H2O or H2O2/Na2WO4·2H2O conditions . The latter method is preferred due to its efficiency and scalability.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up to the hectogram scale in a laboratory setting without the need for chromatographic purification .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Olefination Reactions: It is used in the gem-difluoroolefination of aldehydes and ketones under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, N-sulfinyl imines, and halides.
Olefination: Basic conditions are typically employed for the olefination reactions.
Major Products
Substitution Reactions: The major products are the substituted pyridine derivatives.
Olefination Reactions: The major products are gem-difluoroolefins.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)pyridine-2-sulfonyl fluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)pyridine-2-sulfonyl fluoride involves its ability to act as a nucleophilic difluoro(sulfonato)methylation reagent . It introduces difluoromethyl groups into target molecules through nucleophilic substitution and olefination reactions . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: Similar in structure and used in similar reactions.
Difluoromethyl phenyl sulfone: Another compound used for difluoromethylation reactions.
2-(Trifluoromethyl)pyridine: A related compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Difluoromethyl)pyridine-2-sulfonyl fluoride is unique due to its specific reactivity and ability to introduce difluoromethyl groups into a wide range of organic molecules . This makes it a valuable reagent in organic synthesis and drug development .
Propiedades
IUPAC Name |
3-(difluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYPIBTCWETMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
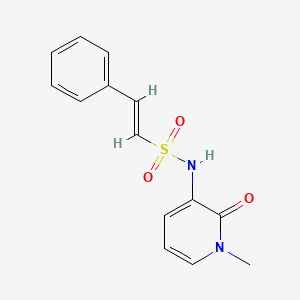
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)

![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)
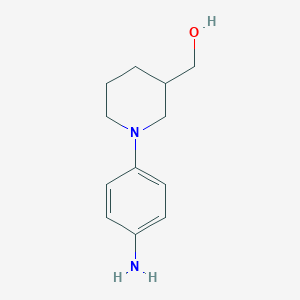
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2391757.png)
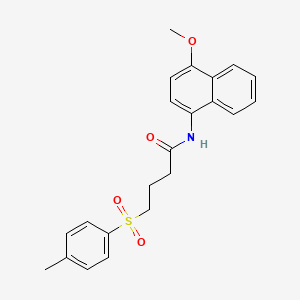
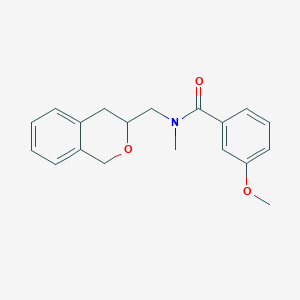
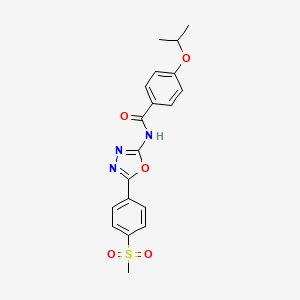

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

